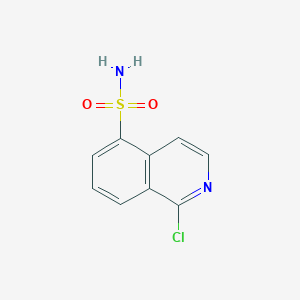

5-Isoquinolinesulfonamide, 1-chloro-

Overview

Description

5-Isoquinolinesulfonamide, 1-chloro- is a specific inhibitor of Rho-Kinase . It has been the focus of molecular pharmacology research as a protein kinase inhibitor sulfonamide derivative . Over the years, studies on naphthalene and isoquinoline sulfonamide derivatives have contributed significantly to understanding the physiological function of various protein kinases and developing new types of medicine .

Synthesis Analysis

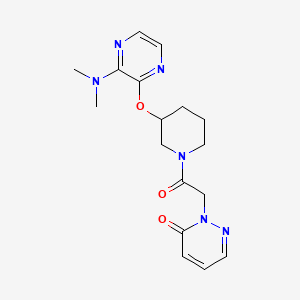

The synthesis of 5-Isoquinolinesulfonamide, 1-chloro- involves complex chemical reactions . The compound contains a total of 23 bonds, including 16 non-H bonds, 13 multiple bonds, and 1 rotatable bond .Molecular Structure Analysis

The molecular structure of 5-Isoquinolinesulfonamide, 1-chloro- includes 23 bonds in total; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 sulfonamide, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving 5-Isoquinolinesulfonamide, 1-chloro- are complex and require further study . The compound is used in various reactions, including those involving protein kinases .Physical And Chemical Properties Analysis

5-Isoquinolinesulfonamide, 1-chloro- is a powder with a molecular weight of 208.24 .Scientific Research Applications

Protein Kinase Inhibitor

Isoquinolinesulfonamide is known to be a specific inhibitor of protein kinases . It has been used in molecular pharmacology research to study the physiological function of various protein kinases .

Rho-Kinase Inhibitor

This compound has been identified as a specific inhibitor of Rho-Kinase . Rho-Kinase plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .

Vasodilator

Isoquinolinesulfonamide has been used as a vasodilator . It has the ability to relax and widen blood vessels, which can help improve blood flow .

Treatment of Cerebral Vasospasm

This compound has been applied in the clinical treatment of cerebral vasospasms . Cerebral vasospasm is a complication of subarachnoid hemorrhage and can lead to delayed cerebral ischemia .

Treatment of Cerebral Ischemia

Isoquinolinesulfonamide has been used in the treatment of cerebral ischemia . Cerebral ischemia is a condition where there is insufficient blood flow to the brain to meet metabolic demand .

Treatment of Subarachnoid Hemorrhage

This compound has been used in the treatment of subarachnoid hemorrhage . Subarachnoid hemorrhage is a life-threatening type of stroke caused by bleeding into the space surrounding the brain .

Treatment of Cerebral Infarction

Isoquinolinesulfonamide has been used in the treatment of cerebral infarction . Cerebral infarction is a type of ischemic stroke resulting from a blockage in the blood vessels supplying blood to the brain .

Research Tool in Neuropharmacology

This compound has been used as a research tool in neuropharmacology . It has helped in understanding the role of protein kinases and Rho-Kinase in neurological disorders .

Mechanism of Action

Target of Action

The primary target of 5-Isoquinolinesulfonamide, 1-chloro- is Rho-Kinase . Rho-Kinase plays a crucial role in various cellular functions, including cell migration, proliferation, and contraction .

Mode of Action

5-Isoquinolinesulfonamide, 1-chloro- interacts with its target, Rho-Kinase, by inhibiting its activity . This inhibition leads to changes in the physiological function of the cell, particularly affecting the modulation of physiological function .

Biochemical Pathways

The inhibition of Rho-Kinase by 5-Isoquinolinesulfonamide, 1-chloro- affects several biochemical pathways. One of the key pathways influenced is the Phosphorylation of MLC20 . This pathway plays a significant role in muscle contraction, and its inhibition can lead to vasodilation .

Result of Action

The inhibition of Rho-Kinase by 5-Isoquinolinesulfonamide, 1-chloro- results in several molecular and cellular effects. For instance, it has been shown to induce Astrocyte Stellation , a process involved in the formation of star-shaped glial cells in the brain. Additionally, it has been found to inhibit the activation of NADPH Oxidase in human neutrophils , which plays a role in the immune response to infection.

Safety and Hazards

Future Directions

Indole, a component of 5-Isoquinolinesulfonamide, 1-chloro-, is gaining importance in medicinal chemistry due to its physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . This suggests potential future directions for the development of new medicines using 5-Isoquinolinesulfonamide, 1-chloro- .

properties

IUPAC Name |

1-chloroisoquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEJDYURLYZBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isoquinolinesulfonamide, 1-chloro- | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)

![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)

![2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)